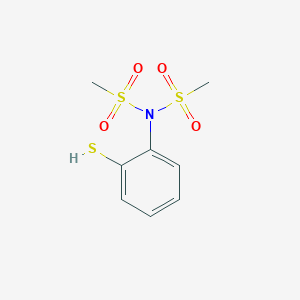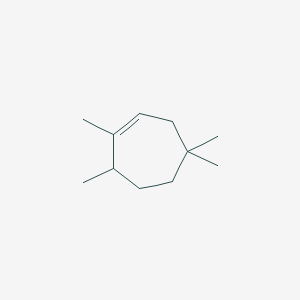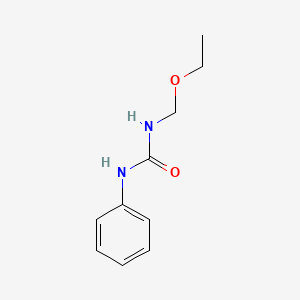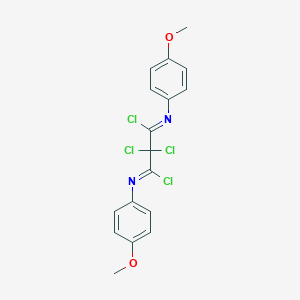![molecular formula C12H14O4S2 B14342304 1,2-Bis[(ethenesulfonyl)methyl]benzene CAS No. 106021-57-2](/img/structure/B14342304.png)
1,2-Bis[(ethenesulfonyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis[(ethenesulfonyl)methyl]benzene is an organic compound that features a benzene ring substituted with two ethenesulfonylmethyl groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(ethenesulfonyl)methyl]benzene typically involves the sulfonylation of a benzene derivative. One common method is the electrophilic aromatic substitution reaction, where ethenesulfonyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available benzene derivatives. The process includes sulfonylation, purification, and crystallization steps to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis[(ethenesulfonyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonylmethylbenzene .
Applications De Recherche Scientifique
1,2-Bis[(ethenesulfonyl)methyl]benzene has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis[(ethenesulfonyl)methyl]benzene involves its ability to act as an electrophile in various chemical reactions. The sulfonyl groups can participate in nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis[(methylsulfonyl)methyl]benzene
- 1,2-Bis[(phenylsulfonyl)methyl]benzene
- 1,2-Bis[(propylsulfonyl)methyl]benzene
Uniqueness
1,2-Bis[(ethenesulfonyl)methyl]benzene is unique due to the presence of ethenesulfonyl groups, which impart distinct reactivity compared to other sulfonyl derivatives. This uniqueness makes it valuable in specific synthetic applications where the ethenesulfonyl group is required .
Propriétés
Numéro CAS |
106021-57-2 |
|---|---|
Formule moléculaire |
C12H14O4S2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1,2-bis(ethenylsulfonylmethyl)benzene |
InChI |
InChI=1S/C12H14O4S2/c1-3-17(13,14)9-11-7-5-6-8-12(11)10-18(15,16)4-2/h3-8H,1-2,9-10H2 |
Clé InChI |
AIAAYGFWDRVPFZ-UHFFFAOYSA-N |
SMILES canonique |
C=CS(=O)(=O)CC1=CC=CC=C1CS(=O)(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)


![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)




![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)

